2-(1H-pyrrol-2-ylmethylideneamino)benzoic acid
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Overview
Description
2-(1H-pyrrol-2-ylmethylideneamino)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrole ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-ylmethylideneamino)benzoic acid typically involves the condensation of 2-aminobenzoic acid with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the Schiff base linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-2-ylmethylideneamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base linkage back to the corresponding amine and aldehyde.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Scientific Research Applications
2-(1H-pyrrol-2-ylmethylideneamino)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-2-ylmethylideneamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1H-pyrrol-2-ylmethylideneamino)benzoic acid is unique due to its Schiff base linkage, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific structural feature .
Properties
CAS No. |
65271-82-1 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-8,13H,(H,15,16) |
InChI Key |
JLWPWTUWPIVQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=CN2 |
Origin of Product |
United States |
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